molecular formula C11H13BrF2O B1383333 3-Butoxy-2,6-difluorobenzyl bromide CAS No. 1706446-25-4

3-Butoxy-2,6-difluorobenzyl bromide

Cat. No. B1383333
M. Wt: 279.12 g/mol
InChI Key: WSNQTPDBDBOPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Butoxy-2,6-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, a bromomethyl group, and a butoxy group attached . The exact positions of these groups on the benzene ring can be determined by the compound’s name: the “2,6-difluoro” indicates that the two fluorine atoms are attached at the 2nd and 6th positions of the benzene ring, and the “3-butoxy” indicates that the butoxy group is attached at the 3rd position .

Scientific Research Applications

Ultrasound-Assisted Synthesis

  • The study by Harikumar and Rajendran (2014) demonstrates the use of ultrasound in the preparation of nitro aromatic ethers, highlighting the efficiency of ultrasound-assisted synthesis in organic chemistry. This methodology could be relevant for the synthesis or modification of compounds like 3-Butoxy-2,6-difluorobenzyl bromide (Harikumar & Rajendran, 2014).

Crystal Structure and Biological Evaluation

  • Research by Mohideen et al. (2019) on the synthesis and crystal structure analysis of a similar difluorobenzyl compound underscores the importance of structural analysis in developing potential anticancer agents. This approach could be applicable to the study of 3-Butoxy-2,6-difluorobenzyl bromide for its structural and potential biological properties (Mohideen et al., 2019).

Derivatization Agent in Chromatography and Mass Spectrometry

  • The utilization of derivatization agents like Pentafluorobenzyl bromide in chromatography and mass spectrometry, as discussed by Tsikas (2017), illustrates the role of such compounds in enhancing analytical methodologies. This knowledge could inform the use of 3-Butoxy-2,6-difluorobenzyl bromide in analytical chemistry to improve the sensitivity and specificity of analytical techniques (Tsikas, 2017).

New Protecting Group for Alcohols

  • The development of new protecting groups for alcohols, as demonstrated by Crich et al. (2009), highlights the significance of such methodologies in synthetic chemistry. The principles and strategies discussed could be relevant to the functionalization or protection of alcohol groups in compounds similar to 3-Butoxy-2,6-difluorobenzyl bromide (Crich et al., 2009).

Safety And Hazards

3-Butoxy-2,6-difluorobenzyl bromide is not intended for human or veterinary use. It should be handled with care, as similar compounds have been known to cause severe skin burns and eye damage . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it .

properties

IUPAC Name

3-(bromomethyl)-1-butoxy-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQTPDBDBOPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-2,6-difluorobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-2,6-difluorobenzyl bromide
Reactant of Route 2
3-Butoxy-2,6-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
3-Butoxy-2,6-difluorobenzyl bromide
Reactant of Route 4
Reactant of Route 4
3-Butoxy-2,6-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
3-Butoxy-2,6-difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
3-Butoxy-2,6-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.